4,6-Dinitro-2-phenyl-2h-benzotriazole 1-oxide
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Overview
Description
4,6-Dinitro-2-phenyl-2H-benzotriazole 1-oxide is a chemical compound with the molecular formula C12H7N5O4. It is a derivative of benzotriazole, characterized by the presence of nitro groups at the 4 and 6 positions and a phenyl group at the 2 position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dinitro-2-phenyl-2H-benzotriazole 1-oxide typically involves the nitration of 2-phenylbenzotriazole. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective introduction of nitro groups at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of strong acids and the potential for exothermic reactions .
Chemical Reactions Analysis
Types of Reactions
4,6-Dinitro-2-phenyl-2H-benzotriazole 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions, leading to the formation of more highly oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in different benzotriazole derivatives.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzotriazole derivatives, which can have different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
4,6-Dinitro-2-phenyl-2H-benzotriazole 1-oxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other benzotriazole derivatives, which are valuable in organic synthesis and materials science.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,6-Dinitro-2-phenyl-2H-benzotriazole 1-oxide involves its interaction with molecular targets through its nitro and phenyl groups. These interactions can lead to various biochemical effects, including enzyme inhibition or activation. The compound’s nitro groups can undergo redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,6-dinitrobenzotriazole: Similar in structure but lacks the 1-oxide group.
4,6-Dinitrobenzotriazole: Lacks the phenyl group at the 2 position.
2-Phenylbenzotriazole: Lacks the nitro groups at the 4 and 6 positions.
Uniqueness
Its combination of functional groups makes it a versatile compound for various chemical transformations and applications .
Properties
CAS No. |
6631-41-0 |
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Molecular Formula |
C12H7N5O5 |
Molecular Weight |
301.21 g/mol |
IUPAC Name |
4,6-dinitro-1-oxido-2-phenylbenzotriazol-1-ium |
InChI |
InChI=1S/C12H7N5O5/c18-15-10-6-9(16(19)20)7-11(17(21)22)12(10)13-14(15)8-4-2-1-3-5-8/h1-7H |
InChI Key |
RTDCQHFTIANRPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C(=CC(=CC3=[N+]2[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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